molecular formula C19H22N4O B6965943 (2-Cyclopropylpyrimidin-4-yl)-(2-pyridin-4-ylazepan-1-yl)methanone

(2-Cyclopropylpyrimidin-4-yl)-(2-pyridin-4-ylazepan-1-yl)methanone

Cat. No.: B6965943
M. Wt: 322.4 g/mol
InChI Key: MQXHOIHCLAKNHZ-UHFFFAOYSA-N
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Description

(2-Cyclopropylpyrimidin-4-yl)-(2-pyridin-4-ylazepan-1-yl)methanone is a complex organic compound that features a pyrimidine ring fused with a cyclopropyl group and a pyridine ring fused with an azepane group

Properties

IUPAC Name

(2-cyclopropylpyrimidin-4-yl)-(2-pyridin-4-ylazepan-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O/c24-19(16-9-12-21-18(22-16)15-5-6-15)23-13-3-1-2-4-17(23)14-7-10-20-11-8-14/h7-12,15,17H,1-6,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQXHOIHCLAKNHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(N(CC1)C(=O)C2=NC(=NC=C2)C3CC3)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Cyclopropylpyrimidin-4-yl)-(2-pyridin-4-ylazepan-1-yl)methanone typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrimidine and pyridine precursors. The pyrimidine ring can be synthesized through the cyclization of appropriate amines and carbonyl compounds under acidic or basic conditions. The cyclopropyl group is then introduced via cyclopropanation reactions using reagents such as diazomethane or Simmons-Smith reagents.

The pyridine ring is synthesized separately and then fused with the azepane group through nucleophilic substitution reactions. The final step involves coupling the pyrimidine and pyridine derivatives using a suitable coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) under mild conditions to form the desired methanone compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the use of automated synthesis platforms can streamline the process, reducing the need for manual intervention and minimizing the risk of human error.

Chemical Reactions Analysis

Types of Reactions

(2-Cyclopropylpyrimidin-4-yl)-(2-pyridin-4-ylazepan-1-yl)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxides.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the methanone group to an alcohol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

    Oxidation: Corresponding oxides of the compound.

    Reduction: Alcohol derivatives.

    Substitution: Functionalized derivatives with various substituents on the pyridine or pyrimidine rings.

Scientific Research Applications

(2-Cyclopropylpyrimidin-4-yl)-(2-pyridin-4-ylazepan-1-yl)methanone has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features that may interact with biological targets.

    Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of (2-Cyclopropylpyrimidin-4-yl)-(2-pyridin-4-ylazepan-1-yl)methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For example, it could inhibit the activity of a particular enzyme by binding to its active site, thereby blocking substrate access. The pathways involved may include signal transduction pathways, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    Pyrido[2,3-d]pyrimidin-5-one: Similar in structure but lacks the azepane group.

    Pyrido[2,3-d]pyrimidin-7-one: Another structurally related compound with different functional groups.

    Pyrimidino[4,5-d][1,3]oxazine: Contains a fused oxazine ring instead of the azepane group.

Uniqueness

(2-Cyclopropylpyrimidin-4-yl)-(2-pyridin-4-ylazepan-1-yl)methanone is unique due to the presence of both cyclopropyl and azepane groups, which confer distinct chemical and biological properties. This combination of structural features is not commonly found in other compounds, making it a valuable molecule for research and development in various fields.

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